(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-pyrazine, 2-amino-3-methylbutyric acid, and appropriate coupling reagents.
Coupling Reaction: The 3-chloro-pyrazine is reacted with 2-amino-3-methylbutyric acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Employing automated purification systems like high-performance liquid chromatography (HPLC) for efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Substituted products with nucleophiles replacing the chlorine atom
Scientific Research Applications
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing and synthesizing novel pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be utilized in biological assays to study its interactions with enzymes, receptors, and other biomolecules.
Chemical Research: It serves as a valuable intermediate in organic synthesis for the development of new chemical entities.
Industrial Applications: The compound can be employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The molecular pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide: The enantiomer of the compound with different stereochemistry.
2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide: The racemic mixture containing both enantiomers.
Uniqueness
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-3-methyl-butyramide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions compared to its racemic mixture or other enantiomers. The presence of the chloro group and the pyrazine ring also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chloropyrazin-2-yl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-6(2)8(12)10(16)15-5-7-9(11)14-4-3-13-7/h3-4,6,8H,5,12H2,1-2H3,(H,15,16)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWXXAHXQGEQI-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NC=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=NC=CN=C1Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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